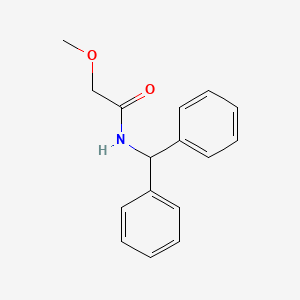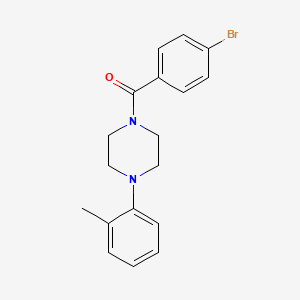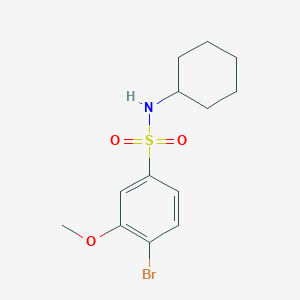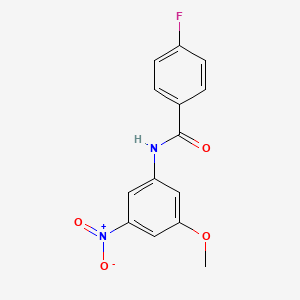
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BPC 157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BPC 157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving cardiovascular health. In
Mecanismo De Acción
The exact mechanism of action of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 is not fully understood, but it is believed to work by promoting the production of growth factors and other proteins that are involved in tissue healing and regeneration. N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to improve cardiovascular health by reducing oxidative stress and improving blood flow.
Biochemical and Physiological Effects:
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 include promoting tissue healing, reducing inflammation, and improving cardiovascular health. N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has also been shown to have neuroprotective effects by protecting against oxidative stress and promoting the growth of new neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and regeneration. Additionally, N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to have anti-inflammatory effects, which can be useful for studying the role of inflammation in various disease states. However, one limitation of using N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in lab experiments is its relatively high cost compared to other peptides and chemicals.
Direcciones Futuras
There are many potential future directions for research on N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157. Some of the most promising areas of research include exploring its potential therapeutic applications for various diseases and conditions, including wound healing, osteoporosis, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 and to identify any potential side effects or limitations of its use. Finally, there is a need for more research on the optimal dosing and administration of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in order to maximize its therapeutic potential.
Métodos De Síntesis
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. The synthesis of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 involves coupling each amino acid in a stepwise fashion to a growing peptide chain using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been the subject of numerous scientific studies over the past few decades. The peptide has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving cardiovascular health. Some of the most promising research on N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has focused on its ability to promote the healing of various tissues, including muscle, bone, and skin. Other studies have shown that N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 can reduce inflammation and improve cardiovascular health by reducing oxidative stress and improving blood flow.
Propiedades
IUPAC Name |
5-methyl-N'-(4-phenylbenzoyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-11-16(20-19-12)18(24)22-21-17(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYIQFUFXZYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(biphenyl-4-ylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)

![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)

![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)
